molecular formula C10H7NO3 B106741 2-Hydroxyquinoline-4-carboxylic acid CAS No. 15733-89-8

2-Hydroxyquinoline-4-carboxylic acid

Cat. No. B106741
Key on ui cas rn: 15733-89-8
M. Wt: 189.17 g/mol
InChI Key: MFSHNFBQNVGXJX-UHFFFAOYSA-N
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Patent
US04578381

Procedure details

To a solution containing 30 g of sodium hydroxide in 1.5 liter of water was added 58 g of the above-mentioned N-acetylisatin and the mixture was refluxed for 1 hour. Then the reaction mixture was cooled a certain extent, then activated carbon was added and further refluxed for 30 minutes. The activated carbon was removed from the reaction mixture by filtration while the mixture being hot, and the mother liquor was cooled, then 6N-hydrochloric acid was added to the mother liquor to adjust the pH thereof to pH 3-4. The crystals precipitated were colledted by filtration, washed with water, dried to obtain 45 g of 4-carboxycarbostyril.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[C:3]([N:6]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:9](=O)[C:7]1=[O:8])(=[O:5])[CH3:4]>O>[C:7]([C:9]1[C:11]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[NH:6][C:3](=[O:5])[CH:4]=1)([OH:1])=[O:8] |f:0.1|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.5 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
58 g
Type
reactant
Smiles
C(C)(=O)N1C(=O)C(=O)C2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mixture was cooled a certain extent
ADDITION
Type
ADDITION
Details
activated carbon was added
TEMPERATURE
Type
TEMPERATURE
Details
further refluxed for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The activated carbon was removed from the reaction mixture by filtration while the mixture
TEMPERATURE
Type
TEMPERATURE
Details
the mother liquor was cooled
ADDITION
Type
ADDITION
Details
6N-hydrochloric acid was added to the mother liquor
CUSTOM
Type
CUSTOM
Details
The crystals precipitated
FILTRATION
Type
FILTRATION
Details
were colledted by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=CC(NC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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